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This document provides a detailed protocol for the genetic transformation of the model legume

Medicago truncatula using Agrobacterium tumefaciens. The methodologies outlined are

compiled from established protocols and are intended to serve as a comprehensive guide for

stable transgene integration.

Introduction
Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing

foreign DNA into plants. In Medicago truncatula, this technique is fundamental for functional

genomics, enabling the study of gene function through overexpression, knockdown, and gene

editing approaches. The protocols generally rely on the high regenerative capacity of specific

lines, such as R108 and Jemalong A17, and involve the co-cultivation of plant tissues with

Agrobacterium, followed by somatic embryogenesis and plant regeneration.[1][2][3]

Transformation efficiencies can reach up to 60% depending on the construct and selectable

marker used, with transgenic plants typically produced within 4-8 months.[4]

Experimental Protocols
This protocol is primarily based on the transformation of leaf explants from the highly

regenerable M. truncatula ecotype R108.[1][2][4] Variations for other ecotypes and explants are
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also noted.

Plant Material and Seed Sterilization
Seed Scarification and Sterilization: To break dormancy and sterilize the seeds, immerse

Medicago truncatula seeds in concentrated sulfuric acid for 8-10 minutes.[5]

Washing: Thoroughly wash the seeds 5 times with sterile distilled water to remove any

residual acid.[5]

Germination: Place approximately 15 scarified and sterilized seeds on Murashige and Skoog

(MS) medium supplemented with 30 g/L sucrose.[5] Incubate at 23°C with a 12/12 hour

light/dark cycle for 2-3 weeks to obtain sterile seedlings for explant preparation.[5]

Agrobacterium Preparation
Agrobacterium Strain: Utilize Agrobacterium tumefaciens strains known to be effective for M.

truncatula transformation, such as EHA105 or AGL1.[6][7]

Culture Initiation: Streak the Agrobacterium strain carrying the binary vector of interest on

solid YEB medium containing appropriate antibiotics for both the bacterial strain and the

binary vector. Incubate at 28°C for 2-3 days.

Liquid Culture: Inoculate a single colony into liquid YEB medium with the same antibiotics

and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an optical

density (OD600) of 0.5-1.0.

Infection Medium Preparation: Harvest the bacterial cells by centrifugation (e.g., 2300 x g for

5 minutes).[5] Resuspend the pellet in infiltration medium (MS medium with 50 g/L sucrose, 2

g/L glucose, pH 5.3) to a final OD600 of 0.5-0.6.[5]

Virulence Induction: Add acetosyringone to the bacterial suspension to a final concentration

of 200 µM and incubate at room temperature for at least 2 hours to induce the vir genes.[5]

Explant Preparation and Co-cultivation
Explant Excision: Excise whole trifoliates or leaflets from 2-3 week-old sterile seedlings.[4]
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Infection: Immerse the leaf explants in the prepared Agrobacterium suspension for 20-30

minutes. Sonication can be applied during this step to enhance infection efficiency.[4]

Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place

them on a co-cultivation medium (e.g., SH3a) without antibiotics.[2][8] Incubate in the dark at

22-24°C for 2-3 days.[8] A visible halo of Agrobacterium growth around the explants is

expected.[2][8]

Selection and Regeneration
Callus Induction: Transfer the explants to a callus-inducing medium (e.g., SH3a) containing a

selective agent (e.g., kanamycin or hygromycin) and a bacteriostatic agent to inhibit

Agrobacterium overgrowth (e.g., Timentin or Augmentin).[2][5] Incubate in the dark for 2-6

weeks, with subcultures to fresh medium every 2 weeks.[5][8] During this phase, the leaf

explants will proliferate and form callus.[2][8]

Somatic Embryogenesis: Transfer the developing calli to a hormone-free medium (e.g., SH9)

and move them to a 12-hour photoperiod at 24°C.[8] Subculture every 3 weeks. Friable,

green calli will begin to form pre-embryos after 3-6 weeks on this medium.[8]

Embryo Maturation and Plantlet Development: True embryos will develop from the pre-

embryos around 20-30 days after transfer to the SH9 medium.[8]

Rooting and Acclimatization: Once plantlets have developed a sufficient shoot and root

system, transfer them to a rooting medium if necessary, and then acclimatize them in soil.

Data Presentation
Table 1: Composition of Media for Medicago truncatula Transformation
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Medium Base
Phytohorm
ones

Antibiotics/
Selection
Agents

Other
Component
s

pH

Germination

Medium

MS salts and

vitamins
- -

30 g/L

Sucrose,

0.7% Agar

5.8

Infiltration

Medium
MS salts - -

50 g/L

Sucrose, 2

g/L Glucose,

200 µM

Acetosyringo

ne

5.3[5]

SH3a (Callus

Induction)

SH salts and

vitamins

4 mg/L 2,4-D,

0.5 mg/L

Kinetin

Kanamycin

(40 mg/L) or

Hygromycin

(as required),

Augmentin

(800 mg/L)

30 g/L

Sucrose,

0.8% Agar

5.8

SH9 (Embryo

Development

)

SH salts and

vitamins
-

Kanamycin

(40 mg/L) or

Hygromycin

(as required),

Augmentin

(400 mg/L)

30 g/L

Sucrose,

0.8% Agar

5.8

Table 2: Key Quantitative Parameters in the Transformation Protocol
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Parameter Value Unit Stage

Seed Scarification 8-10 minutes Seed Preparation

Germination

Temperature
23 °C Seedling Growth

Agrobacterium Culture

OD600
0.5 - 1.0 Bacterial Preparation

Agrobacterium

Infiltration OD600
0.5 - 0.6 Infection

Acetosyringone

Concentration
200 µM Virulence Induction

Co-cultivation

Duration
2-3 days Infection

Callus Induction

Duration
2-6 weeks

Selection &

Regeneration

Somatic

Embryogenesis

Duration

3-6 weeks
Selection &

Regeneration

Overall Time to

Transgenic Plant
4-8 months Entire Protocol

Transformation

Efficiency
up to 60 % Outcome

Visualizations
Experimental Workflow
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Caption: Workflow for Agrobacterium-mediated transformation of Medicago truncatula.

T-DNA Transfer Mechanism
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Caption: Generalized mechanism of T-DNA transfer from Agrobacterium to the plant cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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